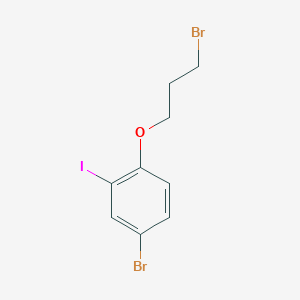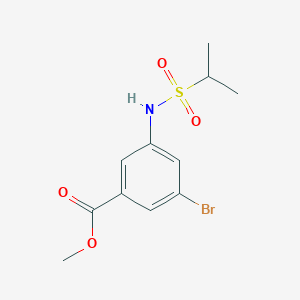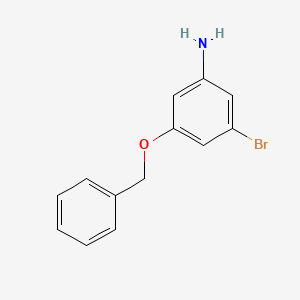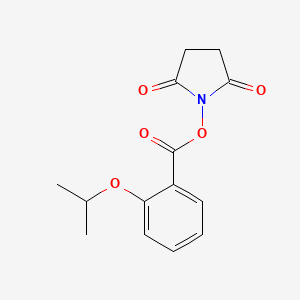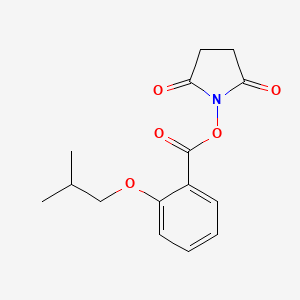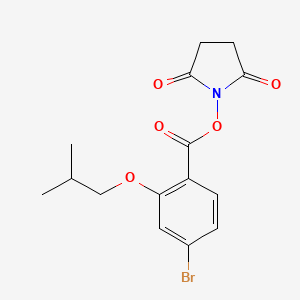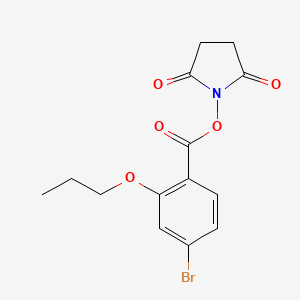
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is a synthetic organic compound known for its applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a trifluoroethoxy group, and a benzoate ester linked to a 2,5-dioxopyrrolidin-1-yl moiety. Its distinct chemical properties make it valuable in chemical synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Activation: The carboxylic acid group of 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide to form the N-hydroxysuccinimide ester.
Coupling Reaction: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine under mild conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the trifluoroethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Hydrolysis Products: 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-ol.
Chemistry:
Cross-Linking Reagent: Used in the synthesis of polymers and bioconjugates due to its ability to form stable amide bonds.
Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science: Employed in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on its application. In bioconjugation, for example, the compound reacts with primary amines on proteins or other biomolecules to form stable amide bonds. This reaction typically involves nucleophilic attack by the amine on the activated ester, followed by the release of N-hydroxysuccinimide.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a different substituent on the aromatic ring.
N-Hydroxysuccinimide Esters: A broad class of compounds used for similar bioconjugation purposes.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO5/c14-7-1-2-8(9(5-7)22-6-13(15,16)17)12(21)23-18-10(19)3-4-11(18)20/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOYRPEMGEQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



